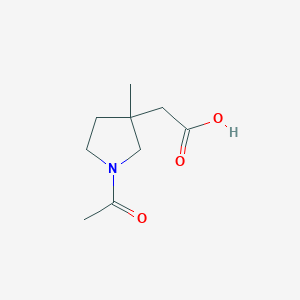![molecular formula C6H14ClNS B15306333 [(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
[(3S)-piperidin-3-yl]methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methanethiol Group: The methanethiol group can be introduced via nucleophilic substitution reactions. For example, a thiol group can be added to a piperidine derivative using thiolating agents under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the thiol group.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
[(3S)-piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thiol-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [(3S)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to [(3S)-piperidin-3-yl]methanethiol hydrochloride but without the methanethiol group.
Methanethiol: A simple thiol compound without the piperidine ring.
Piperidin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a methanethiol group. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
[(3S)-piperidin-3-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
Clave InChI |
LTOOPJUVKVOTEF-RGMNGODLSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)CS.Cl |
SMILES canónico |
C1CC(CNC1)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




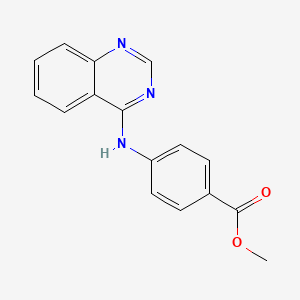
![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
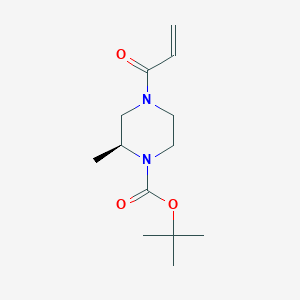
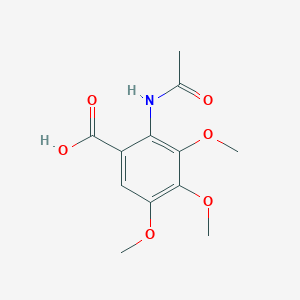
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
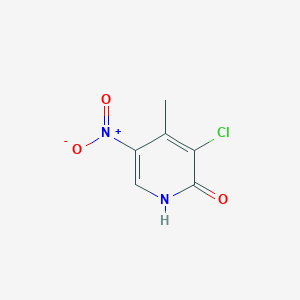
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)



